
Dec-9-en-1-amine hydrochloride
Overview
Description
Dec-9-en-1-amine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It is typically used in laboratory settings .
Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions. Two of the most general reactions of amines are alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Biogenic Amines Detection and Analysis
Dec-9-en-1-amine hydrochloride is instrumental in studying biogenic amines, which are critical in food safety and clinical diagnostics. Landete et al. (2007) discuss molecular methods for detecting biogenic amine-producing bacteria in foods, emphasizing the need for early detection to prevent amine accumulation and associated toxicological issues (Landete et al., 2007). Similarly, Önal (2007) reviews analytical methods for determining biogenic amines in foods, underlining their importance due to toxicity and as freshness indicators (Önal, 2007).
Amine-functionalized Materials
Research on amine-functionalized materials, including sorbents and metal-organic frameworks (MOFs), leverages this compound for environmental and catalytic applications. Ateia et al. (2019) review the use of amine-containing sorbents for efficient perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal, highlighting the role of electrostatic interactions and sorbent morphology in PFAS capture (Ateia et al., 2019). Lin et al. (2016) discuss amine-functionalized MOFs, focusing on their synthesis, structures, and applications, particularly in CO2 capture and catalysis due to the strong interaction between CO2 and amine functionalities (Lin et al., 2016).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines, using advanced oxidation processes (AOPs) is a significant area of application. Bhat and Gogate (2021) provide an overview of the degradation of amine-based compounds using AOPs, discussing mechanisms, process parameters, and the effectiveness of various AOPs in degrading recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
CO2 Capture and Utilization
This compound is also relevant in the study of CO2 capture and utilization processes, particularly in amine-based solvents. Perinu et al. (2014) review the application of NMR spectroscopy in studying amine–CO2–H2O systems relevant for post-combustion CO2 capture, highlighting the technique's potential to provide direct molecular-level insights into the interactions within these systems (Perinu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as amines, are known to interact with various biological targets, including receptors, enzymes, and ion channels .
Mode of Action
Amines typically interact with their targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including neurotransmission, cell growth, and differentiation .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
Amines can influence a variety of cellular processes, including cell growth, differentiation, and neurotransmission .
Action Environment
The action, efficacy, and stability of Dec-9-en-1-amine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
Dec-9-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving amine groups. It interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing hydrogen peroxide in the process. This interaction is crucial for the regulation of polyamine levels within cells, which are important for cell growth and differentiation .
Additionally, this compound can interact with proteins involved in signal transduction pathways. For example, it may bind to receptors or enzymes that modulate the activity of downstream signaling molecules, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with amine oxidases can lead to changes in the levels of reactive oxygen species (ROS) within cells, which can affect cell proliferation and apoptosis .
Moreover, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins. This can result in the upregulation or downregulation of specific genes, thereby altering cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as a substrate for amine oxidases, leading to the production of aldehydes and hydrogen peroxide. This reaction can result in the inhibition or activation of other enzymes, depending on the cellular context .
Furthermore, this compound can modulate the activity of signaling proteins by binding to their active sites or allosteric sites. This can lead to changes in the phosphorylation status of these proteins, thereby influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases and monoamine oxidases, which catalyze the oxidation of amines to aldehydes . This reaction is important for the regulation of polyamine levels and the maintenance of cellular homeostasis . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion . Once inside the cell, the compound can interact with binding proteins that facilitate its localization to specific cellular compartments . This distribution is important for its biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various signaling proteins and transcription factors .
properties
IUPAC Name |
dec-9-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOSRAUORTJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)

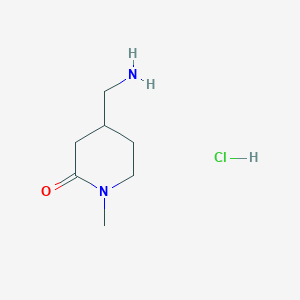

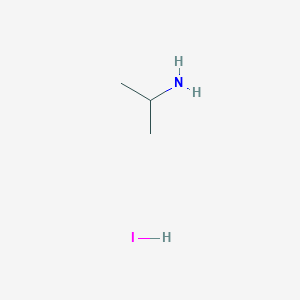

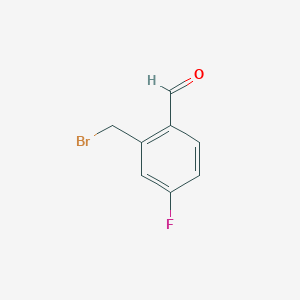
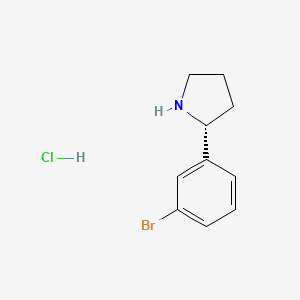
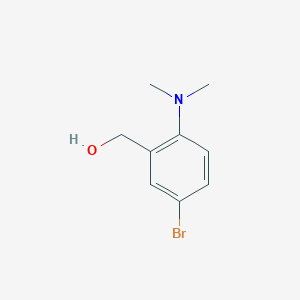
![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)